molecular formula C6H11BrO3 B3259691 Ethyl 4-bromo-3-hydroxybutanoate CAS No. 32224-01-4

Ethyl 4-bromo-3-hydroxybutanoate

Cat. No.: B3259691
CAS No.: 32224-01-4
M. Wt: 211.05 g/mol
InChI Key: AIZRKZQHJNWBEI-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-hydroxybutanoate is an organic compound with the molecular formula C6H11BrO3. It is a derivative of butanoic acid and contains both bromine and hydroxyl functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Ethyl 4-bromo-3-hydroxybutanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, such as statins.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Ethyl 4-bromo-3-hydroxybutanoate can be compared with other similar compounds, such as:

    Ethyl 4-chloro-3-hydroxybutanoate: Similar in structure but contains chlorine instead of bromine.

    Ethyl 4-cyano-3-hydroxybutanoate: Contains a cyano group instead of a bromine atom.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

ethyl 4-bromo-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZRKZQHJNWBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-bromo-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 1 hour 40 minutes, ethyl (R)-4-bromo-3-hydroxybutyrate (99% e.e) was obtained at 88.3% conversion.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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